6-(3-CHLORO-4-FLUOROPHENYL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Overview
Description
6-(3-Chloro-4-fluorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of a triazole and thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-fluorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazides with carbon disulfide in the presence of a base.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using suitable reagents and conditions, such as the use of phosphorus oxychloride (POCl3) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine or hydrazine groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
6-(3-Chloro-4-fluorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(3-chloro-4-fluorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Fluorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Chloro-4-methylphenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3-chloro-4-fluorophenyl)-3-(3-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to certain targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6-(3-chloro-4-fluorophenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFN5S/c15-10-6-8(3-4-11(10)16)13-20-21-12(18-19-14(21)22-13)9-2-1-5-17-7-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJTSPZNUIBJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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